molecular formula C11H16OS B8359332 3-[2-Phenylethoxy]propanethiol

3-[2-Phenylethoxy]propanethiol

Cat. No.: B8359332
M. Wt: 196.31 g/mol
InChI Key: FSTIOZOKPRWJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Phenylethoxy]propanethiol (CAS: 154189-76-1; Molecular Formula: C₁₁H₁₆OS) is a thiol derivative featuring a propanethiol backbone substituted with a 2-phenylethoxy group. This structure combines a nucleophilic thiol (-SH) group with an aromatic ether moiety, enabling unique reactivity and physicochemical properties. Applications likely include organic synthesis, surface modification, and self-assembled monolayers (SAMs), leveraging the thiol’s affinity for metals and the aromatic group’s hydrophobic interactions.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-(2-phenylethoxy)propane-1-thiol

InChI

InChI=1S/C11H16OS/c13-10-4-8-12-9-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

FSTIOZOKPRWJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS

Origin of Product

United States

Comparison with Similar Compounds

Notes

  • Limited direct data exist for this compound; comparisons are inferred from structural analogs.
  • The phenylethoxy group’s impact on reactivity (e.g., steric hindrance, electronic effects) warrants further study.
  • Applications in drug delivery or materials science remain speculative but plausible given its bifunctional design.

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